

6-Bromo-4-chloro-2-phenylquinoline spectroscopic data

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Compound of Interest

Compound Name: **6-Bromo-4-chloro-2-phenylquinoline**

Cat. No.: **B1611920**

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Molecular Structure and Physicochemical Properties

6-Bromo-4-chloro-2-phenylquinoline is a solid at room temperature with a molecular weight of approximately 318.60 g/mol. Its structure features a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position. This intricate arrangement of aromatic rings and halogen substituents gives rise to a unique spectroscopic fingerprint.

Property	Value	Source
Molecular Formula	C ₁₅ H ₉ BrClN	PubChem[2]
Molecular Weight	318.60 g/mol	Sigma-Aldrich
IUPAC Name	6-bromo-4-chloro-2-phenylquinoline	PubChem[2]
CAS Number	860195-69-3	Sigma-Aldrich[1]
SMILES	Clc1cc(nc2ccc(Br)cc12)-c3cccc3	Sigma-Aldrich

To facilitate the discussion of NMR data, the atoms in the molecule are numbered as follows:

Caption: Structure of **6-Bromo-4-chloro-2-phenylquinoline** with atom numbering for NMR.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For a molecule containing multiple isotopes with significant natural abundance, such as bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), the isotopic pattern in the mass spectrum is highly characteristic and serves as a powerful validation tool.

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or GC inlet.
- Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

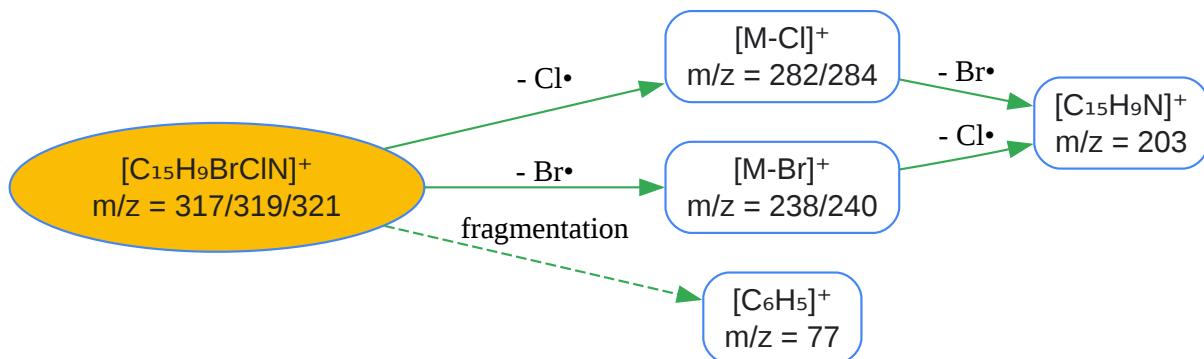
Data Interpretation

The mass spectrum provides two key pieces of information: the molecular ion peak(s) and the fragmentation pattern.

Table 2: Expected Mass Spectrometry Data

m/z Value	Ion Identity	Interpretation
317	$[M]^+$ ($C_{15}H_9^{79}Br^{35}ClN$)	Molecular ion with the most abundant isotopes.
319	$[M+2]^+$	Contains one ^{81}Br or one ^{37}Cl .
321	$[M+4]^+$	Contains one ^{81}Br and one ^{37}Cl .
282	$[M-Cl]^+$	Loss of a chlorine radical from the molecular ion.
238	$[M-Br]^+$	Loss of a bromine radical from the molecular ion.
203	$[M-Br-Cl]^+$	Loss of both halogen substituents.
77	$[C_6H_5]^+$	Phenyl cation, characteristic of the phenyl substituent.

The relative intensities of the $[M]^+$, $[M+2]^+$, and $[M+4]^+$ peaks are dictated by the natural abundances of the Br and Cl isotopes and provide definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.



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Caption: Plausible EI-MS fragmentation pathway for **6-Bromo-4-chloro-2-phenylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR are essential for an unambiguous structural assignment.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR: A standard proton experiment is run to obtain the ^1H spectrum.
- ^{13}C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to obtain the ^{13}C spectrum, which shows all unique carbon environments.
- 2D NMR (Optional but Recommended): For complex molecules, 2D experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) are performed to definitively assign proton and carbon signals.

^1H NMR Data: Interpretation

The ^1H NMR spectrum reveals the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their multiplicity (splitting pattern, indicating neighboring protons). Based on data from analogous structures, the following signals are expected.[3][4]

Table 3: Expected ^1H NMR Data (in CDCl_3 , 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.20	d, $J \approx 2.0$ Hz	1H	H-5	Doublet due to coupling with H-7. Deshielded by proximity to the bromine atom and the quinoline ring current.
~8.15 - 8.10	m	2H	H-2', H-6'	Protons on the phenyl ring ortho to the quinoline attachment, deshielded by the nitrogen atom.
~7.85	dd, $J \approx 9.0, 2.0$ Hz	1H	H-7	Doublet of doublets due to coupling with H-8 and H-5.
~7.70	d, $J \approx 9.0$ Hz	1H	H-8	Doublet due to coupling with H-7.
~7.60 - 7.50	m	3H	H-3', H-4', H-5'	Remaining protons of the phenyl group, appearing as a complex multiplet.
~7.45	s	1H	H-3	Singlet, as it has no adjacent protons. The presence of the adjacent chlorine

atom at C-4
causes a
downfield shift.

¹³C NMR Data: Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift provides information about the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110 and 160 ppm.[5]

Table 4: Expected ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~158.0	C-2	Carbon attached to nitrogen and the phenyl group, highly deshielded.
~148.5	C-8a	Quaternary carbon at the ring junction, adjacent to nitrogen.
~145.0	C-4	Carbon bearing the chlorine atom, significantly deshielded by the electronegative substituent.
~138.0	C-1'	Quaternary carbon of the phenyl ring attached to the quinoline.
~135.5	C-7	Aromatic CH group.
~131.0	C-5	Aromatic CH group.
~130.5	C-4'	Aromatic CH group in the phenyl ring.
~129.0	C-2', C-6'	Aromatic CH groups in the phenyl ring.
~128.5	C-3', C-5'	Aromatic CH groups in the phenyl ring.
~126.0	C-4a	Quaternary carbon at the ring junction.
~122.0	C-6	Carbon bearing the bromine atom.
~120.0	C-8	Aromatic CH group.
~118.0	C-3	Aromatic CH group, shielded relative to other quinoline carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the spectrum of the sample is recorded.
- **Analysis:** The resulting spectrum plots transmittance or absorbance versus wavenumber (cm^{-1}).

Data Interpretation

For **6-Bromo-4-chloro-2-phenylquinoline**, the IR spectrum is dominated by absorptions characteristic of the aromatic rings and the carbon-halogen bonds.

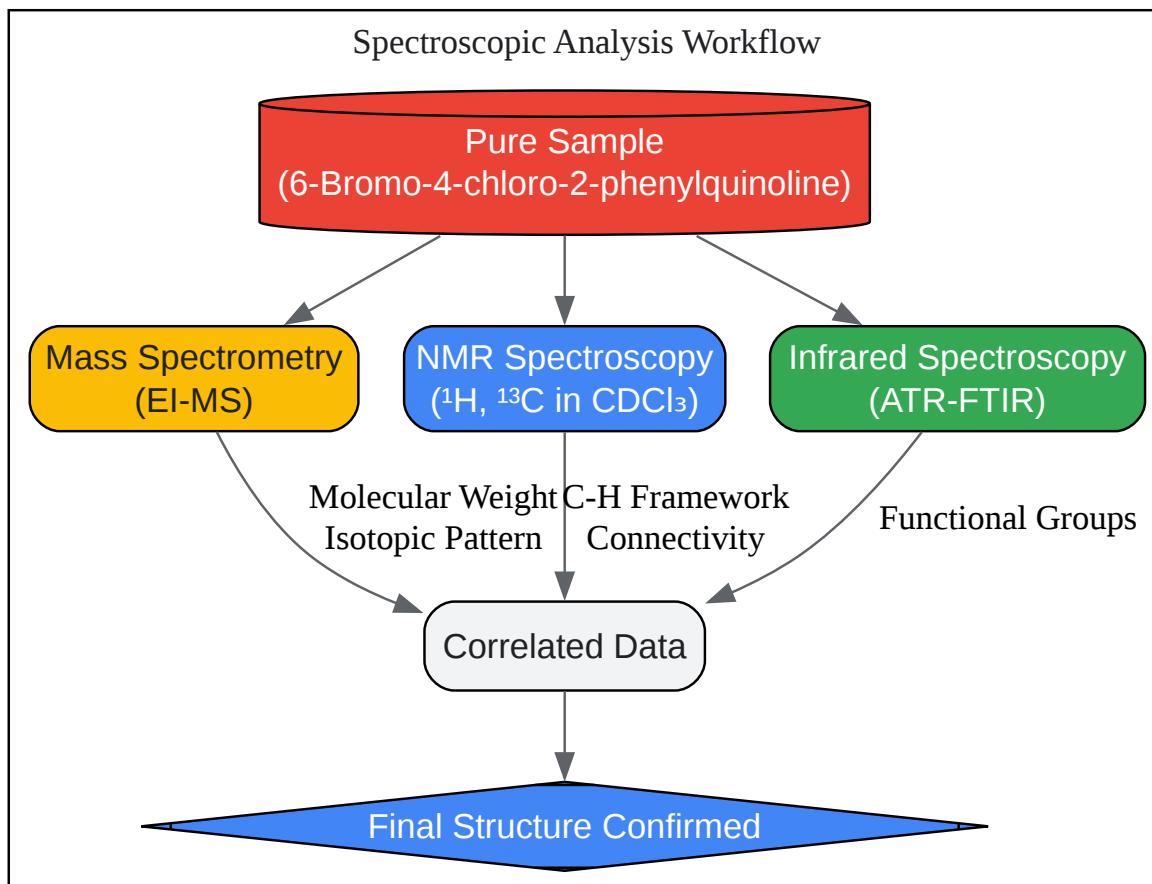
Table 5: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic C-H
1600-1450	C=C and C=N stretch	Aromatic rings and quinoline core ^{[6][7]}
1100-1000	C-Cl stretch	Aryl-Chloride ^[8]
850-750	C-H out-of-plane bend	Aromatic ring substitution pattern
700-550	C-Br stretch	Aryl-Bromide

The "fingerprint region" (below 1500 cm^{-1}) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.[6]

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of **6-Bromo-4-chloro-2-phenylquinoline** is a process of accumulating and cross-validating evidence from multiple spectroscopic techniques. No single method provides the complete picture, but together, they offer an unambiguous confirmation of the molecular structure.



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Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

In summary, mass spectrometry confirms the elemental formula ($C_{15}H_9BrClN$) through its characteristic isotopic pattern. 1H and ^{13}C NMR spectroscopy provide the precise map of the carbon-hydrogen framework, confirming the substitution pattern on both the quinoline and phenyl rings. Finally, IR spectroscopy verifies the presence of the key aromatic and carbon-halogen functional groups. This collective dataset provides the high level of structural certainty required by researchers in the fields of chemical synthesis and drug discovery.

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- To cite this document: BenchChem. [6-Bromo-4-chloro-2-phenylquinoline spectroscopic data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1611920#6-bromo-4-chloro-2-phenylquinoline-spectroscopic-data>

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